5-Methyl-4-(O-tolyl)-2-thiazolamine
Description
Significance of the Thiazole (B1198619) Heterocyclic Scaffold in Medicinal Chemistry and Chemical Biology
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. nih.goveurekaselect.com This structural motif is present in a wide array of biologically active compounds, both naturally occurring and synthetic. nih.gov A notable example from nature is Thiamine (Vitamin B1), which features a thiazole ring and is essential for human health. nih.gov In the realm of synthetic pharmaceuticals, the thiazole scaffold is integral to the structure of numerous drugs with diverse therapeutic applications. bohrium.com
The versatility of the thiazole nucleus is demonstrated by its presence in compounds with antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid properties. nih.gov For instance, Sulfathiazole is an antimicrobial agent, and Ritonavir is an antiretroviral drug used in the treatment of HIV. bohrium.com The thiazole ring's ability to interact with various biological targets has made it a privileged scaffold in drug discovery. nih.gov Researchers continue to explore the potential of thiazole derivatives, leading to the development of new therapeutic agents for a range of diseases. researchgate.net
Overview of Substituted Thiazolamines in Contemporary Academic Investigations
Substituted thiazolamines, a class of compounds featuring a thiazole ring with an amino group at the 2-position, are a major focus of contemporary academic research. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The modular nature of their synthesis allows for the introduction of various substituents onto the thiazole core, enabling the fine-tuning of their biological and physicochemical properties.
Recent studies have highlighted the potential of substituted thiazolamines as inhibitors of specific enzymes, such as USP7, which is a target for cancer therapy. nih.gov The design and synthesis of novel thiazole derivatives are often guided by computational modeling and structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov The ongoing investigation into substituted thiazolamines continues to yield promising candidates for the development of new drugs.
Research Landscape and Focus on 5-Methyl-4-(O-tolyl)-2-thiazolamine within Heterocyclic Compound Studies
Within the broader landscape of heterocyclic compound studies, research into specific substituted thiazolamines provides valuable insights into the chemical space and biological potential of this class of molecules. This compound is one such compound that has garnered attention in academic research. While specific extensive studies on this particular molecule are not widely available in the public domain, its structure suggests several avenues for investigation based on related compounds.
| Compound Name | Molecular Formula | PubChem CID |
| 5-Methyl-4-(p-tolyl)-thiazol-2-yl)-m-tolyl-amine | C18H18N2S | 740983 nih.gov |
| N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide | C17H16N4OS | 86263726 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-(2-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-5-3-4-6-9(7)10-8(2)14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSNMLUVRQBEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(SC(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266120 | |
| Record name | 5-Methyl-4-(2-methylphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16942-68-0 | |
| Record name | 5-Methyl-4-(2-methylphenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16942-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-(2-methylphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Methyl 4 O Tolyl 2 Thiazolamine
Established Synthetic Routes for 2-Aminothiazole (B372263) Derivatives
The synthesis of 2-aminothiazoles is a well-established field in heterocyclic chemistry, with several robust methods available for the construction of the thiazole (B1198619) ring. These methods provide the foundational chemistry upon which the specific synthesis of 5-Methyl-4-(o-tolyl)-2-thiazolamine is based.
Conventional Hantzsch-Type Condensation and its Variants
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives. nih.govorganic-chemistry.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). nih.gov In the context of 2-aminothiazoles, thiourea is the standard reagent, reacting with an α-haloketone to yield the desired 2-aminothiazole ring system. The general mechanism involves the initial S-alkylation of thiourea by the α-haloketone, forming a thiouronium salt intermediate, which then undergoes cyclization via dehydration to form the thiazole ring.
Modern variants of the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. For instance, the use of microreactor systems has been shown to enhance reaction rates and conversions compared to traditional batch syntheses. researchgate.net Additionally, various catalysts have been explored to promote the reaction under milder conditions. These include the use of silica-supported tungstosilisic acid and other solid acid catalysts that can be easily recovered and reused. organic-chemistry.org
One-Pot Multicomponent Reactions for Thiazole Ring Annulation
To improve synthetic efficiency and atom economy, one-pot multicomponent reactions have emerged as a powerful strategy for thiazole synthesis. organic-chemistry.orgacs.org These reactions combine multiple synthetic steps into a single operation without the need for isolating intermediates, thereby saving time, solvents, and reagents. A common one-pot approach for 2-aminothiazoles involves the in situ α-halogenation of a ketone, followed by the addition of thiourea. nih.govresearchgate.net This circumvents the need to prepare and handle lachrymatory α-haloketones separately.
Various reagents can be used for the in-situ halogenation, such as N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA), often in the presence of a catalyst. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) has also been successfully applied to one-pot thiazole syntheses, often leading to dramatically reduced reaction times and improved yields. researchgate.net Some of these methods also employ greener solvents like water or polyethylene (B3416737) glycol, further enhancing their environmental credentials. researchgate.net
The table below summarizes a selection of one-pot multicomponent reaction strategies for the synthesis of 2-aminothiazole derivatives.
| Catalyst/Reagent | Starting Materials | Reaction Conditions | Key Features |
| Trichloroisocyanuric acid (TCCA) | Ketone, Thiourea | EtOH, 80°C | In-situ halogenation, green halogen source |
| Silica Supported Tungstosilisic Acid | α-haloketone, Thiourea, Aldehyde | Conventional heating or ultrasonic irradiation | Reusable catalyst, green method |
| Phenylboronic Acid | Aldehyde, β-ketoester, Ammonia | - | Catalyzes Hantzsch-type reaction |
| Iodine | Ketone, Thiourea | Ethanol | In-situ generation of α-iodoketone |
This table presents a summary of findings from various research sources. organic-chemistry.orgnih.govprinceton.edu
Transition Metal-Catalyzed Coupling Reactions for Thiazole Functionalization
While Hantzsch-type and multicomponent reactions are excellent for constructing the thiazole ring itself, transition metal-catalyzed cross-coupling reactions are primarily used for the functionalization of a pre-formed thiazole core. These methods are particularly valuable for introducing aryl or other substituents at specific positions on the ring through C-H activation.
Palladium and copper catalysts are commonly employed for the direct arylation of thiazole derivatives. For instance, the C-H bond at the C5 position of the thiazole ring can be selectively arylated using a palladium catalyst. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. These C-H functionalization strategies offer a powerful and atom-economical alternative to traditional methods that require the pre-functionalization of the thiazole ring with a halide or organometallic group.
Targeted Synthesis Strategies for this compound
The synthesis of the specific compound this compound requires a targeted approach that ensures the correct placement of the methyl and o-tolyl groups on the thiazole ring.
Design and Optimization of Precursors for Thiazole Ring Formation
The most direct application of the Hantzsch synthesis for this compound involves the reaction of thiourea with a specific α-haloketone. The required ketone precursor is 2-halo-1-(o-tolyl)propan-1-one .
The synthesis of the parent ketone, 1-(o-tolyl)propan-1-one , can be achieved through a Friedel-Crafts acylation of toluene (B28343) with propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The subsequent step is the regioselective α-halogenation of this ketone. Halogenation at the methylene (B1212753) position (C2) is required to produce 2-halo-1-(o-tolyl)propan-1-one. This can typically be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS).
Regioselective Introduction of the ortho-Tolyl Group at Position 4
In the Hantzsch synthesis of 4,5-disubstituted 2-aminothiazoles from unsymmetrical α-haloketones, regioselectivity is a critical consideration. To ensure the o-tolyl group is introduced at position 4 and the methyl group at position 5, the cyclization must proceed in a specific manner.
Starting with 2-halo-1-(o-tolyl)propan-1-one, the reaction with thiourea is expected to yield the desired product, this compound. The mechanism involves the initial nucleophilic attack by the sulfur atom of thiourea on the halogenated carbon (C2 of the propane (B168953) chain). This is followed by an intramolecular condensation between one of the amino groups of the thiourea and the ketone's carbonyl group, which then dehydrates to form the aromatic thiazole ring.
The regiochemical outcome is generally governed by the relative electrophilicity of the two carbon atoms of the C-C=O fragment of the α-haloketone. In 2-halo-1-(o-tolyl)propan-1-one, the carbonyl carbon is adjacent to the bulky o-tolyl group, which may influence the reaction pathway. Control of reaction conditions such as temperature and solvent can be used to favor the formation of the desired regioisomer over the alternative, 4-methyl-5-(o-tolyl)-2-thiazolamine. Studies on related systems have shown that both steric and electronic effects of the substituents play a significant role in directing the cyclization.
The table below outlines the key precursors for the targeted synthesis of this compound.
| Precursor | Role in Synthesis |
| Toluene | Starting material for the o-tolyl group |
| Propanoyl chloride | Acylating agent in Friedel-Crafts reaction |
| Thiourea | Source of the C2-N3-S1 fragment of the thiazole ring |
| 2-Halo-1-(o-tolyl)propan-1-one | Key α-haloketone intermediate for Hantzsch condensation |
Strategic Installation of the Methyl Group at Position 5
The primary and most effective method for the synthesis of 2-aminothiazoles, including this compound, is the Hantzsch thiazole synthesis. nih.govmdpi.comrsc.orgorganic-chemistry.org This method involves the cyclocondensation of an α-haloketone with a thiourea. The substitution pattern of the final thiazole product is directly determined by the choice of the starting α-haloketone.
To strategically install the methyl group at the C5-position and the o-tolyl group at the C4-position, the required starting materials are 2-halo-1-(o-tolyl)propan-1-one and thiourea. The reaction proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the thiazole ring. researchgate.net
The key α-haloketone precursor, 2-halo-1-(o-tolyl)propan-1-one, can be synthesized from 1-(o-tolyl)propan-1-one through α-monohalogenation, typically using bromine in a suitable solvent or N-bromosuccinimide (NBS). mdpi.com
Table 1: Hantzsch Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Key Features |
| 2-Halo-1-(o-tolyl)propan-1-one | Thiourea | This compound | Regioselective formation of the 2,4,5-trisubstituted thiazole. The methyl group at C5 originates from the methyl group adjacent to the carbonyl in the ketone precursor. |
Post-Synthetic Derivatization Reactions of this compound
The this compound scaffold possesses several reactive sites that allow for post-synthetic modifications. These include the exocyclic 2-amino group, the ortho-tolyl substituent, and the thiazole ring itself.
Modifications at the 2-Amino Functionality
The 2-amino group is a highly versatile handle for chemical derivatization, behaving as a typical, albeit slightly less reactive, aromatic amine. A wide array of transformations can be performed at this position to generate diverse libraries of compounds.
Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. smolecule.comnih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base like triethylamine (B128534) or pyridine.
Urea and Thiourea Formation: Reaction with various isocyanates and isothiocyanates provides access to a range of substituted ureas and thioureas, respectively. nih.gov
Schiff Base Formation: Condensation of the 2-amino group with various aldehydes and ketones results in the formation of Schiff bases (imines). nih.gov These can serve as intermediates for further reactions or as final products.
Diazotization and Sandmeyer-type Reactions: The 2-amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer or related reactions to introduce groups such as halogens, cyano, or hydroxyl at the C2 position. nih.gov
Chloroacetylation and Subsequent Nucleophilic Substitution: The amine can be first reacted with chloroacetyl chloride to form an N-(chloroacetyl) derivative. The resulting α-chloro amide is an excellent electrophile for subsequent nucleophilic substitution with various amines or thiols, allowing for the introduction of complex side chains. researchgate.netnih.gov
Table 2: Representative Derivatization Reactions at the 2-Amino Group
| Reaction Type | Reagent(s) | Product Type |
| Acylation | R-COCl, Base | 2-Amido-thiazole |
| Sulfonylation | R-SO₂Cl, Base | 2-Sulfonamido-thiazole |
| Urea Formation | R-NCO, Base | 2-Thiazolyl-urea |
| Schiff Base Formation | R-CHO | 2-Imino-thiazole |
| Chloroacetylation | Chloroacetyl chloride, Base | 2-(Chloroacetamido)-thiazole |
Functionalization of theortho-Tolyl Moiety
The ortho-tolyl group offers another site for structural modification, although it is generally less reactive than the 2-amino group. The reactivity of the tolyl ring is influenced by the interplay between the activating, ortho,para-directing methyl group and the deactivating, electron-withdrawing effect of the 4-thiazolyl substituent.
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions can potentially occur on the tolyl ring. The directing effects of the methyl group would favor substitution at the positions para and ortho to it (C4' and C6' of the tolyl ring). However, the deactivating nature of the thiazole ring may require harsh reaction conditions.
Benzylic Functionalization: The methyl group on the tolyl ring can be a site for radical halogenation (e.g., using NBS) to form a benzylic bromide. This intermediate can then undergo nucleophilic substitution to introduce a variety of functional groups.
Table 3: Potential Functionalization of the ortho-Tolyl Moiety
| Reaction Type | Reagent(s) | Potential Product |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitrated o-tolyl derivative |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | 4-(2-(Bromomethyl)phenyl) derivative |
Electrophilic and Nucleophilic Transformations on the Thiazole Ring System
The thiazole ring in 2-aminothiazole derivatives has a distinct reactivity pattern. The electron-donating amino group at C2 and the alkyl group at C5 significantly influence the electron density of the ring.
Electrophilic Substitution: In 2-aminothiazoles, the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. ias.ac.inresearchgate.net However, in the case of this compound, this position is already blocked by the methyl group. Research indicates that 2-amino-5-methylthiazoles are generally resistant to further electrophilic substitution, such as bromination, on the thiazole ring. ias.ac.in Electrophilic attack would likely occur on the more reactive tolyl ring if conditions are forcing enough.
Nucleophilic Substitution: Nucleophilic attack on the thiazole ring itself is generally difficult due to its electron-rich nature. However, the C2 position is the most common site for nucleophilic substitution, typically proceeding via the aforementioned diazotization of the 2-amino group. researchgate.net Direct nucleophilic displacement of other groups on the thiazole ring is not a common transformation for this scaffold unless activating groups are present.
N-Alkylation of the Thiazole Ring: The endocyclic nitrogen atom (N3) of the thiazole ring can act as a nucleophile and undergo alkylation with alkyl halides, especially under conditions that may also affect the exocyclic amino group. smolecule.com This can lead to the formation of thiazolium salts.
Table 4: Reactivity of the Thiazole Ring
| Position | Reaction Type | Reactivity/Comments |
| C2 | Nucleophilic Substitution | Possible via diazonium salt intermediate. nih.govresearchgate.net |
| C4 | Electrophilic/Nucleophilic | Generally unreactive. |
| C5 | Electrophilic Substitution | Blocked by the methyl group; resistant to further substitution. ias.ac.in |
| N3 | Nucleophilic (Alkylation) | Can be alkylated to form thiazolium salts. smolecule.com |
Advanced Spectroscopic and Analytical Characterization of 5 Methyl 4 O Tolyl 2 Thiazolamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by mapping the chemical environments of protons and carbons.
Proton (¹H) NMR Spectroscopy
Proton NMR (¹H NMR) is crucial for identifying the number and type of hydrogen atoms in a molecule. For 5-Methyl-4-(o-tolyl)-2-thiazolamine, the ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment. The amino (-NH₂) protons typically appear as a broad singlet that is exchangeable with D₂O. amazonaws.com The four aromatic protons of the o-tolyl group would present as a complex multiplet pattern in the aromatic region of the spectrum due to their coupling with each other. Two separate singlets are anticipated for the two methyl (CH₃) groups: one for the methyl substituent on the thiazole (B1198619) ring and another for the methyl group on the tolyl ring, with their precise chemical shifts influenced by their respective electronic environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (Tolyl) | 7.0 - 7.5 | Multiplet | 4H |
| Amino (NH₂) | 5.0 - 7.0 | Broad Singlet | 2H |
| Thiazole-CH₃ | 2.3 - 2.6 | Singlet | 3H |
Carbon-13 (¹³C) NMR Spectroscopy
Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the carbons of the thiazole ring, the o-tolyl ring, and the two methyl groups. The C2 carbon of the thiazole ring, bonded to two nitrogen atoms, is expected to be significantly downfield, often appearing around 165-172 ppm. nih.govasianpubs.org The other thiazole ring carbons (C4 and C5) and the six carbons of the tolyl ring will resonate in the aromatic region (typically 110-150 ppm). libretexts.orgoregonstate.edu The two methyl carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (Thiazole, C=N) | 167 - 171 |
| C4, C5 (Thiazole) | 105 - 150 |
| Aromatic C (Tolyl) | 125 - 145 |
| Tolyl-CH₃ | 20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing connectivity between atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would be instrumental in confirming the connectivity between the protons on the o-tolyl ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each carbon signal based on the known assignments of their attached protons (e.g., linking the methyl proton singlets to their respective methyl carbon signals).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (over two to three bonds) between protons and carbons. youtube.com This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC could show a correlation from the thiazole-CH₃ protons to the C4 and C5 carbons of the thiazole ring, and from the tolyl-CH₃ protons to the carbons of the aromatic ring, thereby confirming the substitution pattern. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₂N₂S), the exact mass can be calculated and compared to the experimental value for confirmation.
Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. Upon ionization, the molecular ion can undergo characteristic cleavages. For arylthiazole compounds, common fragmentation pathways include the cleavage of the thiazole ring and the loss of substituents from the aromatic ring. rsc.orgmdpi.comnih.gov Analysis of these fragment ions helps to verify the individual components of the molecular structure.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ulpgc.es The spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The C=N stretching vibration within the thiazole ring is expected in the 1610-1680 cm⁻¹ range, and aromatic C=C stretching bands appear between 1450 and 1600 cm⁻¹. nih.govnih.gov
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Thiazole) | 1610 - 1680 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system, which includes the thiazole ring and the attached o-tolyl group, is expected to absorb UV radiation, leading to characteristic π → π* and n → π* transitions. nih.gov The electronic spectra of aminothiazole derivatives typically show prominent absorption bands in the 250-400 nm range, which can be attributed to these electronic transitions within the aromatic and heterocyclic systems. nih.gov The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the specific substitution pattern of the molecule.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-(p-Aminophenyl)-4-(O-tolyl)-2-thiazolamine |
| 2-amino-5-methylthiazole |
| 5-(2-Hydroxyethyl)-4-methylthiazole |
| 2-Amino-5-methyl-1,3,4-thiadiazole |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools for separating and analyzing the components of a mixture. For a compound like this compound, which is often synthesized as part of a larger series of derivatives for research purposes, ensuring its purity and accurately identifying it are critical steps. nih.gov The inherent properties of thiazole derivatives, such as their potential for various substitutions, necessitate robust analytical techniques to differentiate between the target molecule, starting materials, by-products, and any potential isomers. mdpi.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for detecting its presence in complex reaction mixtures and identifying potential impurities. The process involves vaporizing the sample and passing it through a chromatographic column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern is influenced by the structure of the molecule, with cleavages often occurring at the bonds connecting the thiazole ring to the methyl and tolyl groups, as well as potential rearrangements. nih.gov The identification of metabolites of related thiazole compounds has been successfully achieved using GC-MS, demonstrating its utility in elucidating the structures of these types of molecules. nih.gov
Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-500 amu |
| Electron Energy | 70 eV |
This table presents a hypothetical set of parameters and would require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide array of organic compounds, including those that are non-volatile or thermally labile, making it highly suitable for 2-aminothiazole (B372263) derivatives. d-nb.info HPLC offers high resolution and sensitivity, enabling the accurate quantification of this compound and the isolation of high-purity samples for further studies. nih.gov
For quantitative analysis, a validated HPLC method is crucial. This involves developing a specific protocol and demonstrating its accuracy, precision, linearity, and robustness. nih.gov Reverse-phase HPLC is a commonly employed mode for the separation of aminothiazole derivatives, where a non-polar stationary phase is used with a polar mobile phase. sielc.comhelixchrom.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The use of a UV detector is common for aromatic compounds like this compound, which would be expected to have a strong absorbance in the UV region.
Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify the target compound. mdpi.com By injecting a larger volume of the crude reaction mixture onto a preparative column, fractions containing the purified this compound can be collected. The conditions, such as mobile phase composition and flow rate, are optimized to achieve the best possible separation and yield. mdpi.com The separation of isomers, which can be a significant challenge, can also be addressed using specialized chiral stationary phases or by optimizing the mobile phase conditions. researchgate.netnih.gov
Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | Acetonitrile:Water (with 0.1% Trifluoroacetic Acid) |
| Gradient | 30-90% Acetonitrile over 20 min | Isocratic or shallow gradient |
| Flow Rate | 1.0 mL/min | 15-25 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Column Temperature | 30 °C | Ambient |
This table provides illustrative parameters. Actual conditions must be optimized based on the specific compound and purification goals. researchgate.net The development of robust HPLC methods is essential for ensuring the quality and purity of this compound for its intended research applications. helixchrom.com
Structure Activity Relationship Sar Studies of 5 Methyl 4 O Tolyl 2 Thiazolamine Analogues
Systematic Modifications of the ortho-Tolyl Substituent at Position 4 and their Biological Impact
The substituent at position 4 of the 2-aminothiazole (B372263) scaffold plays a pivotal role in modulating biological activity. Studies on various analogues have demonstrated that both the nature and position of substituents on the aryl ring at C4 significantly influence their potency.
For instance, research on bromo-substituted phenyl analogues indicated a clear positional preference for activity, with the order of potency being para > meta > ortho. nih.govmdpi.com This suggests that steric hindrance or unfavorable electronic interactions from an ortho-substituent, such as the methyl group in the parent compound 5-methyl-4-(o-tolyl)-2-thiazolamine, might be detrimental to activity compared to substitution at other positions. However, other studies have found that introducing a phenyl group at the C4-position can have a similar effect on potency as smaller lipophilic groups like methyl or butylidene. nih.gov
The introduction of different substituents on the phenyl ring at position 4 has yielded compounds with a range of biological effects. For example, the presence of a 4-chlorophenyl group at this position resulted in a compound with high antitumor potency. scirp.org Similarly, analogues with a 2-pyridyl ring at position 4 have been found to be optimal for antimycobacterial activity. researchgate.net The condensation of 2-amino-4-(p-substituted/unsubstituted)-phenyl thiazole (B1198619) with 3,4,5-trimethoxybenzaldehyde (B134019) yielded Schiff bases where electron-withdrawing groups like nitro and fluoro at the para position of the phenyl ring showed maximum antibacterial and antifungal inhibition. nih.govmdpi.com
These findings highlight the sensitivity of the biological activity to the substitution pattern on the aryl ring at position 4. While a comprehensive SAR study focusing specifically on diverse modifications of the ortho-tolyl group is limited in the provided results, the general principles derived from studying other 4-aryl-2-aminothiazoles suggest that both electronic and steric factors are crucial.
Table 1: Impact of C4-Substituent on Biological Activity
| C4-Substituent | Modification | Biological Impact |
|---|---|---|
| Phenyl | Bromo-substitution | Potency: para > meta > ortho. nih.govmdpi.com |
| Phenyl | Introduction of a phenyl group | Similar potency effect to methyl or butylidene. nih.gov |
| Phenyl | 4-chlorophenyl | High antitumor potency. scirp.org |
| 2-pyridyl | - | Optimal for antimycobacterial activity. researchgate.net |
Influence of Substituents at Position 5 on Efficacy and Selectivity
Modifications at the 5-position of the thiazole ring have also been shown to have a significant impact on the efficacy and selectivity of 2-aminothiazole analogues. The introduction of different functional groups at this position can either enhance or diminish the biological response.
SAR studies have indicated that introducing a methyl group at the C5-position of the thiazole core can lead to a decrease in cytotoxic potency. nih.gov Conversely, incorporating a bulkier, lipophilic substituent like a 4,5-butylidene group was found to be beneficial for improving the cytotoxicity of the synthesized compounds. nih.gov This suggests that the size and lipophilicity of the substituent at position 5 are important determinants of activity.
Furthermore, the introduction of an arylazo moiety at the fifth position has been explored as a strategy for developing compounds with antimicrobial properties. nih.govmdpi.com The synthesis of 2-amino-4-phenyl-5-phenylazothiazoles resulted in derivatives with good antimicrobial activity against various bacterial and fungal strains. nih.govmdpi.com This indicates that extending the conjugation and introducing specific functional groups at C5 can confer distinct biological activities.
Table 2: Effect of C5-Substituents on Biological Activity
| C5-Substituent | Biological Impact |
|---|---|
| Methyl | Decreased cytotoxic potency. nih.gov |
| 4,5-butylidene | Beneficial for cytotoxicity. nih.gov |
Role of the 2-Amino Group and its Derivatization on Modulating Biological Activities
The 2-amino group is a crucial pharmacophore in this class of compounds, and its derivatization has been extensively studied to modulate biological activities. Modifications at this position can influence potency, selectivity, and pharmacokinetic properties.
Acylation of the 2-amino group is a common strategy. For example, N-(3-(2-acetamidothiazol-4-yl)phenyl)-benzamide derivatives have shown notable antitumor and antibacterial activities. sioc-journal.cn Specifically, an amide linker between the 2-aminothiazole scaffold and a substituted phenyl ring was found to be optimal for antimycobacterial activity. researchgate.net
The formation of Schiff bases through the reaction of the 2-amino group with various aldehydes is another derivatization approach that has yielded biologically active compounds. nih.govmdpi.com However, not all modifications are beneficial. The introduction of a chlorine atom on the 2-amino group or its conversion to a dialkylamino group resulted in a significant decrease in antitumor activity. nih.gov
These findings underscore the importance of the 2-amino group as a key interaction point with biological targets. Its ability to act as a hydrogen bond donor is likely critical, and while certain derivatizations are well-tolerated and can enhance activity, others can be detrimental.
Table 3: Influence of 2-Amino Group Derivatization on Biological Activity
| Derivatization | Biological Impact |
|---|---|
| Acetamido group | Potent antitumor and antibacterial activities. sioc-journal.cn |
| Amide linker to substituted phenyl | Optimal for antimycobacterial activity. researchgate.net |
| Schiff base formation | Resulted in biologically active compounds. nih.govmdpi.com |
| Introduction of a chlorine atom | Significant decrease in antitumor activity. nih.gov |
Conformational Analysis and Stereochemical Considerations in SAR Development
The three-dimensional arrangement of atoms and the conformational flexibility of this compound analogues are critical factors in their interaction with biological targets. Conformational analysis helps to understand the spatial requirements for optimal binding and activity.
X-ray crystallography studies of certain 2-aminothiazole derivatives have provided valuable insights into their solid-state conformation. For instance, the crystal structure of N-(5-methyl-4-phenylthiazol-2-yl)acetamide revealed an O,S-syn conformation. researchgate.net This preferred conformation may be relevant for its biological activity, as it dictates the relative orientation of key functional groups.
While detailed conformational analysis of this compound itself was not found in the provided search results, the general principle that the molecule will adopt a preferred, low-energy conformation to bind to its target is fundamental. The relative orientation of the ortho-tolyl ring at position 4 and the methyl group at position 5 with respect to the thiazole plane will create a specific three-dimensional shape. Any modifications to the molecule that alter this preferred conformation could significantly impact its biological activity by affecting its ability to fit into the binding site of its molecular target. Stereochemical considerations are therefore paramount in the design of new analogues to ensure that the desired spatial arrangement for optimal interaction is maintained or enhanced.
Investigation of Biological Activities and Mechanistic Pathways in Vitro Research
Anti-Inflammatory Activities: In Vitro Mechanistic Studies
Thiazole-containing compounds are recognized for their potential as anti-inflammatory agents, often acting through the inhibition of key enzymes in inflammatory pathways. nih.govresearchgate.netmdpi.com
Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1, COX-2 Selectivity)
There is no specific information available in the reviewed scientific literature regarding the in vitro inhibitory activity of 5-Methyl-4-(o-tolyl)-2-thiazolamine on COX-1 and COX-2 isoenzymes. While studies on other thiazole (B1198619) derivatives have shown significant and sometimes selective COX inhibition, data for this particular compound is absent. nih.govnih.gov For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were identified as selective COX-1 inhibitors. nih.gov Another study on benzo[d]thiazole analogs reported moderate COX-2 inhibitory effects. nih.gov
Lipoxygenase (LOX) Inhibition Assays
Specific data from in vitro lipoxygenase inhibition assays for this compound could not be located in the available research. The lipoxygenase pathway is a known target for various anti-inflammatory compounds. researchgate.netnih.govnih.gov Studies on other thiazole derivatives, such as (methoxyalkyl)thiazoles, have identified them as potent and selective 5-lipoxygenase (5-LOX) inhibitors. mdpi.com However, some 5-methylthiazole (B1295346) derivatives have failed to show remarkable LOX inhibition. nih.gov
Modulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB Activation)
Information regarding the modulation of pro-inflammatory signaling pathways, such as the activation of NF-κB, by this compound is not present in the surveyed literature. The NF-κB pathway is a critical regulator of inflammatory responses and a target for many anti-inflammatory drugs.
Antimicrobial Activities: In Vitro Mechanistic Studies
The thiazole scaffold is a core component of many compounds with demonstrated antimicrobial properties. analis.com.mynih.govnih.govresearchgate.net
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations
No specific studies detailing the antibacterial spectrum or providing Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains were found. Numerous studies have established the antibacterial potential of diverse thiazole derivatives against both Gram-positive and Gram-negative bacteria, with some compounds showing potent activity. nih.govnih.govresearchgate.net For example, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have demonstrated significant antibacterial efficacy, in some cases greater than ampicillin (B1664943) and streptomycin. nih.gov
Antifungal Spectrum and Efficacy
There is no available data on the in vitro antifungal spectrum and efficacy of this compound. The antifungal activity of thiazole derivatives has been documented against various fungal pathogens, including yeasts and dermatophytes. nih.govnih.gov For instance, certain 5-arylidene-(Z)-2-dimethylamino-1,3-thiazol-4-ones have shown selective activity against Cryptococcus neoformans and dermatophytes. nih.gov
Elucidation of Mechanisms of Action against Microbial Targets
Thiazole derivatives, a class of compounds to which this compound belongs, have demonstrated notable antimicrobial properties. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
One of the primary targets for thiazole-containing compounds is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication and repair. nih.gov By inhibiting this enzyme, these compounds effectively halt DNA synthesis, leading to bacterial cell death. The 2-aminothiazole (B372263) moiety is considered essential for this inhibitory activity, as it provides a necessary acceptor-donor interaction pattern. nih.gov Furthermore, structural characteristics, such as the presence of a hydrogen bond acceptor on the phenyl ring, can play a significant role in the enzymatic inhibition. nih.gov
Another mechanism involves the disruption of the microbial cell membrane. Studies on similar thiazole derivatives have shown that these compounds can increase the permeability of the outer membrane of bacterial cell walls. analis.com.my This is often evaluated using a crystal violet uptake assay, where an increased uptake signifies membrane damage. analis.com.my The alteration of the membrane's integrity can disturb metabolic processes and reduce cell division, ultimately leading to a bactericidal effect. analis.com.my Time-kill assays have demonstrated that the antimicrobial effect of some thiazole compounds is time-dependent, with a significant reduction in microbial growth observed over a period of incubation. analis.com.my
Anticancer and Cytotoxic Activities: In Vitro Mechanistic Studies
Preliminary research suggests that this compound may possess anticancer properties, a characteristic observed in various thiazole derivatives. smolecule.com These compounds are explored for their ability to inhibit the proliferation of cancer cells and induce cell death.
Cell Line Specificity and Growth Inhibition Assays (e.g., MCF-7, HepG2)
The cytotoxic effects of thiazole derivatives are often evaluated against a panel of human cancer cell lines. Commonly used lines include MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and DLD-1 (colorectal adenocarcinoma). jksus.orgdmed.org.ua The sensitivity of different cell lines to these compounds can vary significantly. For instance, studies on related thiadiazole derivatives have shown a higher sensitivity in HepG2 cells compared to other cell lines like MCF-7. dmed.org.ua
The antiproliferative activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. jksus.orgnih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. jksus.org The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. dmed.org.uanih.gov For example, a benzimidazole (B57391) derivative, se-182, demonstrated significant cytotoxic effects against HepG2 and A549 cancer cell lines with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org In another study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates showed promising antiproliferative effects against the MCF-7 cell line, with one compound exhibiting an IC50 of 0.013 µM. nih.gov
Table 1: Cytotoxicity of a Benzimidazole Derivative (se-182) and Cisplatin against Human Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HepG2 | se-182 | 15.58 |
| Cisplatin | 12.55 | |
| A549 | se-182 | 15.80 |
| Cisplatin | 10.97 | |
| MCF-7 | se-182 | 23.33 |
| Cisplatin | 20.19 | |
| DLD-1 | se-182 | 27.61 |
| Cisplatin | 19.14 |
Data sourced from a study on a benzimidazole derivative, se-182, and its effects on various cancer cell lines. jksus.org
Investigations into Cellular Apoptosis Induction and Cell Cycle Perturbation
A key mechanism through which anticancer agents exert their effects is the induction of apoptosis , or programmed cell death. nih.gov Thiazolidinone derivatives, which share a structural relationship with thiazolamines, have been shown to induce apoptosis in a variety of cancer cell lines. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.gov
Studies on phenylthiazole derivatives have suggested that the induction of apoptosis, potentially through the activation of caspase-3 , is a probable mechanism for their anticancer activity. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.
Studies on Molecular Pathways Associated with Antitumor Effects
The antitumor effects of thiazole derivatives are linked to their interaction with various molecular targets within cancer cells. As bioisosteres of purines and pyrimidines, thiadiazoles can potentially interact with DNA and RNA, disrupting their synthesis and function. nih.govdmed.org.ua Their mesoionic character allows for easier penetration of cell membranes. dmed.org.ua
Furthermore, 4-thiazolidinone-bearing hybrids have been identified as promising anticancer agents due to their ability to target multiple molecular pathways involved in cancer cell survival and proliferation. nih.gov
Other Emerging Biological Activities: In Vitro Investigations
Beyond antimicrobial and anticancer activities, researchers are exploring other potential therapeutic applications of thiazole derivatives.
α-Glucosidase Inhibition Studies
One area of interest is the inhibition of α-glucosidase . nih.gov This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. nih.govnih.gov The inhibition of α-glucosidase can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby helping to manage postprandial hyperglycemia, a key factor in type 2 diabetes mellitus. nih.govnih.gov
In vitro studies have demonstrated that certain 2-imino-1,3-thiazoline derivatives exhibit potent and selective inhibitory activity against α-glucosidase. nih.gov The structure-activity relationship of these compounds is crucial, with substitutions on the aromatic rings significantly influencing their inhibitory potency. For example, the position of a fluoro group on the phenyl ring can dramatically alter the IC50 value. nih.gov Computational modeling, such as molecular docking studies, can provide insights into the binding interactions between the inhibitors and the active site of the enzyme. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of Selected 2-Imino-1,3-thiazoline Derivatives
| Compound | R¹ | R² | IC50 (µM) |
|---|---|---|---|
| 6a | 3,4,5-trimethoxy | 2-F | 18.2 ± 0.02 |
| 6d | 3-F | 2-F | 1.47 ± 0.05 |
| 6j | 2-F | 2-F | 12.5 ± 0.22 |
| Acarbose (Standard) | - | - | 35.1 ± 0.14 |
Data adapted from a study on highly fluorinated 2-imino-1,3-thiazolines. nih.gov
Immunomodulatory Effects (e.g., Adjuvant Properties)
The direct and specific in vitro immunomodulatory activities of this compound, including its potential adjuvant properties, are not extensively detailed in publicly available scientific literature. Comprehensive studies detailing its effects on immune cell proliferation, cytokine profiles, and macrophage activation are currently limited.
However, the broader class of thiazole derivatives has been a subject of significant interest in medicinal chemistry, with numerous studies highlighting their diverse pharmacological activities, including anti-inflammatory and immunomodulatory effects. fabad.org.trnih.gov Thiazole-containing compounds are recognized for their potential to modulate immune responses, which provides a rationale for investigating the specific effects of this compound. fabad.org.trglobalresearchonline.net
Research on various thiazole derivatives has demonstrated a range of biological activities such as anti-inflammatory, antibacterial, antifungal, and anticancer properties. nih.govnih.govresearchgate.net The anti-inflammatory effects are often attributed to the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX). mdpi.com For instance, certain 5-methylthiazole-thiazolidinone conjugates have been identified as selective COX-1 inhibitors. mdpi.com Furthermore, some thiazole derivatives have been investigated for their ability to inhibit the production of pro-inflammatory cytokines. While specific data for this compound is not provided, the general activity of the thiazole class suggests a potential for this compound to interact with the immune system.
The exploration of thiazole derivatives as multi-targeted inhibitors is an active area of research. nih.gov This includes their potential to act as adjuvants, substances that can enhance the immune response to an antigen. The immunomodulatory properties of related heterocyclic compounds, such as isoxazole (B147169) derivatives, have been demonstrated to involve the stimulation of lymphocyte proliferation and modulation of cytokine production, indicating the potential for such activities within this class of compounds. researchgate.net
Given the established biological significance of the thiazole scaffold, further in vitro studies are warranted to elucidate the specific immunomodulatory and adjuvant potential of this compound. Such research would need to include detailed assays on various immune cell types and the measurement of a comprehensive panel of cytokines and other immune mediators to fully characterize its profile.
Molecular Target Identification and Elucidation for 5 Methyl 4 O Tolyl 2 Thiazolamine
Proteomic and Interactomic Approaches for Target Discovery
The identification of molecular targets is a critical step in the development of new therapeutic agents. For 5-Methyl-4-(O-tolyl)-2-thiazolamine, the initial exploration into its molecular interactions has centered on its potential modulation of specific cellular proteins. While comprehensive proteomic and interactomic screening data for this particular compound are not extensively detailed in publicly available research, the general approach for this class of molecules involves high-throughput screening against libraries of known biological targets.
Interaction studies are crucial to understanding how a compound like this compound may exert its effects at a cellular level. smolecule.com These studies often involve assessing the binding affinity of the compound to various proteins, particularly those implicated in disease pathways such as inflammation and cancer. smolecule.com Cellular interaction assays, which evaluate the compound's impact on cell viability and proliferation, provide further insights into its potential therapeutic applications. smolecule.com
A significant lead in identifying a potential, albeit indirect, target for this compound comes from a study on related thiazole (B1198619) derivatives. Research focused on the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily of ligand-gated ion channels, identified a class of N-(thiazol-2-yl)-benzamide analogs as antagonists. nih.gov This study included a compound structurally analogous to this compound, providing a valuable starting point for target investigation.
Table 1: Investigated Potential Molecular Target
| Compound Name | Investigated Target | Method of Investigation |
| This compound Analog | Zinc-Activated Channel (ZAC) | Compound Library Screening |
Biochemical Assays for Direct Target Binding and Enzyme Inhibition
Biochemical assays are fundamental in confirming direct interactions between a compound and its putative target and in quantifying the functional consequences of this binding. For this compound, the most direct biochemical investigation reported involves its evaluation against the Zinc-Activated Channel (ZAC).
In a study characterizing novel ZAC antagonists, a 5-methyl ester analog of N-(thiazol-2-yl)-benzamide featuring an o-tolyl group was assessed for its inhibitory activity. nih.gov The assay, which utilized two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes, is a standard method for characterizing the function of ion channels. The results of this assay provided a clear, albeit negative, finding regarding the compound's effect on this specific target.
Table 2: Results of Biochemical Assay
| Compound Analog | Target | Assay Type | Observed Effect |
| 5-methyl ester analog with o-tolyl group | Zinc-Activated Channel (ZAC) | Two-electrode voltage clamp electrophysiology | Essentially inactive as an antagonist |
The finding that this analog was "essentially inactive" is a crucial piece of data in the molecular profile of this structural class. nih.gov It suggests that the specific substitution pattern of this compound is not conducive to binding and inhibiting the ZAC in the manner of other tested analogs. nih.gov This highlights the stringent structure-activity relationships that often govern compound-target interactions.
Mechanistic Studies Linking Specific Target Modulation to Observed Phenotypic Effects
However, the broader context of research into thiazole derivatives suggests that compounds of this class can exhibit various biological activities, including anti-inflammatory and anticancer properties. smolecule.com It is reported that this compound has been shown to inhibit the production of pro-inflammatory cytokines and can inhibit the proliferation of certain cancer cell lines in preliminary studies. smolecule.com The molecular mechanisms underlying these reported effects remain an area for active investigation, and it is likely that they are mediated by targets other than the ZAC.
Future mechanistic studies for this compound would necessitate the initial identification of a bona fide molecular target through broader screening efforts. Once a target is validated, subsequent studies would explore the downstream signaling pathways affected by the compound's activity, thereby elucidating how target modulation translates into the observed anti-inflammatory or antiproliferative phenotypes.
Computational Chemistry and in Silico Modeling of 5 Methyl 4 O Tolyl 2 Thiazolamine
Molecular Docking Studies for Prediction of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Methyl-4-(O-tolyl)-2-thiazolamine and its derivatives, docking studies are instrumental in predicting their interaction with biological targets.
Research on related thiazole (B1198619) derivatives has demonstrated the utility of molecular docking in understanding their binding modes. For instance, studies on thiazole derivatives as potential tubulin polymerization inhibitors have used molecular docking to investigate their interactions within the colchicine (B1669291) binding site of tubulin. nih.gov These studies reveal key noncovalent interactions, such as sulfur bonds and arene-H bonds, that stabilize the ligand-receptor complex. nih.gov The free binding energies calculated from these simulations provide a measure of the affinity of the compound for the target protein. nih.gov For a series of newly synthesized thiazole derivatives, the free binding energies ranged from -13.88 to -14.50 kcal/mol, indicating strong binding potential. nih.gov
Similarly, molecular docking has been applied to 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle. nih.gov These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors. nih.gov
Interactive Data Table: Molecular Docking Parameters for Thiazole Derivatives
Molecular Dynamics Simulations for Analysis of Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. These simulations are crucial for assessing the stability of the binding predicted by molecular docking and for observing any conformational changes in the protein or the ligand upon binding.
For thiazole derivatives, MD simulations have been used to complement docking studies. For example, in the study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, MD simulations would be the next logical step to validate the docking poses and to understand the dynamic stability of the ligand-protein interactions. nih.gov A common tool used in the analysis of MD simulations is the root mean square deviation (RMSD), which measures the average distance between the atoms of superimposed protein structures over time, providing insights into the stability of the complex. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to various thiazole derivatives to predict their biological activities. For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors resulted in a model with a good correlation coefficient (R² = 0.626) and predictive ability (test set R² = 0.621), suggesting its utility in discovering new anti-inflammatory agents. laccei.org In another study on the anti-prion activity of 2-aminothiazoles, QSAR models were developed using methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM). nih.gov The SVM model showed the highest accuracy with a correlation coefficient (r) of 0.9471. nih.gov
For a series of thiazolidine-4-one derivatives with antitubercular activity, a QSAR model identified that high polarizability, electronegativity, surface area contributions, and the number of halogen atoms were positively correlated with activity. nih.gov Such insights are invaluable for the rational design of more potent analogs of this compound.
Interactive Data Table: QSAR Model Statistics for Thiazole Derivatives
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. These methods are essential for understanding the intrinsic properties of this compound.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It has been employed to study the properties of various thiazole derivatives. For example, DFT calculations using the B3LYP functional have been used to optimize the geometry and predict the spectroscopic properties of related compounds. nih.govresearchgate.net These calculations can help in assigning NMR chemical shifts and understanding vibrational spectra. researchgate.netmjcce.org.mk
In a study of 4-(furan-2-yl) thiazol-2-amine derivatives as cyclooxygenase inhibitors, DFT was used to evaluate the energies of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) to understand their reactivity. ekb.eg
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and the LUMO of reacting species. wikipedia.org The HOMO is the orbital through which a molecule donates electrons, determining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, determining its electrophilicity. youtube.com
FMO analysis is a powerful tool for predicting the reactivity of molecules like this compound. By calculating the energies and spatial distribution of the HOMO and LUMO, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in a molecule, the atom with the largest coefficient in the HOMO is often the site of protonation or reaction with an electrophile. youtube.com
FMO analysis has been applied to various heterocyclic compounds to understand their reactivity and reaction mechanisms. wikipedia.orgresearchgate.net For this compound, FMO analysis would provide valuable information about its chemical behavior and potential reaction pathways.
Preclinical Efficacy and Pharmacological Studies in Vivo Models Non Human
Efficacy Evaluation in Relevant Animal Models of Disease (e.g., Inflammation, Cancer)
The 2-aminothiazole (B372263) scaffold is a core component of numerous compounds investigated for a range of therapeutic activities, including anti-inflammatory and anticancer effects. nih.gov Preclinical studies in animal models are crucial for establishing the potential efficacy of these compounds before they can be considered for human trials. nih.gov
Anti-inflammatory Activity:
Derivatives of 2-aminothiazole have demonstrated notable anti-inflammatory properties in various animal models. For instance, certain ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been shown to be significantly more potent than the anti-inflammatory drug disodium (B8443419) cromoglycate in a rat model of passive cutaneous anaphylaxis (PCA), a model used to assess immediate hypersensitivity reactions. researchgate.net In this model, some analogs exhibited 50% inhibition at doses substantially lower than disodium cromoglycate. researchgate.net Another example is Pramipexole, a 2-aminothiazole derivative, which has been shown in animal models to alleviate allodynia and hyperalgesia associated with Parkinson's disease-related pain by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-1β. wikipedia.org
Anticancer Activity:
The anticancer potential of 2-aminothiazole derivatives has been explored in several in vivo studies. These compounds have been shown to inhibit tumor growth in various xenograft models. For example, a 2-aminothiazole derivative, when tested in a PC-3 mouse xenograft model, demonstrated efficacy comparable to the FDA-approved drug SAHA (vorinostat) for the treatment of T-cell lymphoma. nih.gov
In another study, the in vivo anticancer activity of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide (TH08) was evaluated in Swiss albino mice bearing Ehrlich Ascites Carcinoma (EAC) cells. impactfactor.org Treatment with TH08 led to a significant reduction in tumor growth. impactfactor.org The study also noted that while the inoculation of EAC cells resulted in altered hematological parameters (increased white blood cell count, decreased hemoglobin and red blood cell count), treatment with TH08 helped to restore these parameters towards their normal values. impactfactor.org
Furthermore, research into acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives has identified compounds with selective activity against cancer cells over normal cells. nih.gov One such fluoride-containing derivative was found to be a promising preclinical candidate. nih.gov The structural activity relationship (SAR) studies of 2-amino-4-phenylthiazole (B127512) derivatives have indicated that substitutions on the phenyl ring can significantly influence their antiproliferative activity against various human cancer cell lines. nih.gov
In Vivo Anticancer Efficacy of 2-Aminothiazole Derivatives
| Compound/Derivative Class | Animal Model | Cancer Type | Key Findings | Reference |
|---|---|---|---|---|
| 2-Aminothiazole Derivative | PC-3 Mouse Xenograft | T-cell Lymphoma | Efficacy comparable to SAHA (vorinostat). | nih.gov |
| N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide (TH08) | Swiss Albino Mice with EAC cells | Ehrlich Ascites Carcinoma | Significant reduction in tumor growth and restoration of hematological parameters. | impactfactor.org |
| Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles | Not specified | Not specified | Showed selectivity toward cancer cells over normal phenotype cells. | nih.gov |
Pharmacokinetic Profiles and Biotransformation Studies in Preclinical Species
The pharmacokinetic properties of 2-aminothiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), have been investigated in several preclinical species. These studies are essential for understanding the in vivo behavior of these compounds and for predicting their potential clinical utility.
One study investigated the pharmacokinetics of a thiazole (B1198619) benzenesulfonamide (B165840) β3-adrenergic receptor agonist in rats, dogs, and monkeys. nih.gov The compound exhibited higher systemic clearance in rats compared to dogs and monkeys. nih.gov Oral bioavailability varied across species, being 17% in rats, 27% in dogs, and 4% in monkeys. nih.gov The low oral bioavailability in rats was attributed to poor oral absorption and significant first-pass metabolism in the liver. nih.gov To improve oral exposure, two prodrugs were evaluated in monkeys, with one showing a significant increase in oral bioavailability from 4% to 56%. nih.gov
In another preclinical pharmacokinetic study, a thiazolyl hydrazone derivative with antifungal activity, 2-[2-(cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole (RN104), was evaluated in mice plasma. nih.gov The study found that the maximum plasma concentration was reached 20 minutes after both oral and intraperitoneal administration. nih.gov The pharmacokinetic data was best described by a bicompartmental model. nih.gov
Furthermore, a 2-aminothiazole lead compound, (4-biphenyl-4-yl-thiazol-2-yl)-(6-methyl-pyridin-2-yl)-amine, demonstrated favorable pharmacokinetic properties, including excellent stability in liver microsomes and an oral bioavailability of approximately 40% with high exposure in the brains of mice. nih.gov This highlights the potential for some 2-aminothiazole derivatives to cross the blood-brain barrier. nih.gov The aminothiazole group, while a privileged structure in drug discovery, has also been noted as a potential toxicophore that can undergo metabolic activation, warranting careful evaluation during drug design. nih.gov
Pharmacokinetic Parameters of 2-Aminothiazole Derivatives in Preclinical Species
| Compound/Derivative Class | Species | Key Pharmacokinetic Parameters | Reference |
|---|---|---|---|
| Thiazole benzenesulfonamide β3-adrenergic receptor agonist | Rats, Dogs, Monkeys | Oral Bioavailability: 17% (Rats), 27% (Dogs), 4% (Monkeys). Higher systemic clearance in rats. | nih.gov |
| 2-[2-(cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole (RN104) | Mice | Time to maximum plasma concentration (Tmax): 20 minutes (oral and intraperitoneal). | nih.gov |
| (4-biphenyl-4-yl-thiazol-2-yl)-(6-methyl-pyridin-2-yl)-amine | Mice | Oral Bioavailability: ~40%. High brain exposure. | nih.gov |
Future Directions and Translational Research Potential for 5 Methyl 4 O Tolyl 2 Thiazolamine
Rational Design of Novel Analogues with Enhanced Potency, Selectivity, and Reduced Off-Target Effects
The development of analogues of a lead compound is a critical step in the drug discovery pipeline, aimed at optimizing its therapeutic profile. For 5-Methyl-4-(O-tolyl)-2-thiazolamine, a systematic approach to analogue design, guided by computational and synthetic methodologies, holds the key to unlocking its full therapeutic potential.
A key strategy involves structure-activity relationship (SAR) studies. By systematically modifying the core structure of this compound, researchers can elucidate the chemical features essential for its biological activity. For instance, modifications to the o-tolyl group, such as altering the position or nature of the methyl substituent, could significantly impact the compound's interaction with biological targets. Similarly, substitutions on the thiazole (B1198619) ring or the amine group could modulate its potency and selectivity. The design of such novel analogues is a common strategy for enhancing the efficacy of thiazole-based compounds. nih.govresearchgate.net
Computational modeling techniques, including quantitative structure-activity relationship (QSAR) studies and molecular docking, can be employed to predict the biological activity of virtual compounds before their synthesis. This rational design approach can prioritize the synthesis of analogues with the highest probability of success, thereby saving time and resources. For example, docking studies could be used to predict the binding affinity of designed analogues to specific protein targets, such as kinases or inflammatory enzymes, which are often implicated in cancer and inflammatory diseases. researchgate.net
The overarching goal of these rational design efforts is to develop analogues with enhanced potency, allowing for efficacy at lower concentrations, and improved selectivity towards the intended biological target. Increased selectivity is crucial for minimizing off-target effects, which are a common cause of adverse drug reactions.
Table 1: Potential Modifications for Analogue Design of this compound
| Structural Component | Potential Modification | Desired Outcome |
| o-Tolyl Group | Varying substituent position (meta, para) | Improved target binding and selectivity |
| Introducing different substituents (e.g., halogens, methoxy (B1213986) groups) | Enhanced potency and altered pharmacokinetic properties | |
| Thiazole Ring | Substitution at the C5-methyl position | Modulation of biological activity |
| 2-Amine Group | Acylation or alkylation | Altered solubility and bioavailability |
Exploration of Polypharmacology and Multi-Targeting Strategies in Complex Diseases
Complex diseases, such as cancer and neurodegenerative disorders, are often characterized by the dysregulation of multiple signaling pathways. nih.govnih.gov Consequently, therapeutic agents that can simultaneously modulate multiple targets, a concept known as polypharmacology, are gaining increasing attention. nih.gov Given that this compound has shown preliminary anti-inflammatory and anticancer activities, it is a prime candidate for investigation under a multi-targeting paradigm. smolecule.com
The exploration of its polypharmacological profile would involve screening the compound against a broad panel of biological targets. This could uncover previously unknown activities and provide a more comprehensive understanding of its mechanism of action. For instance, the compound might inhibit both inflammatory cytokines and key enzymes in cancer cell proliferation, making it a potential candidate for treating inflammation-driven cancers.
A multi-target directed ligand (MTDL) strategy could be employed to rationally design new molecules based on the this compound scaffold. nih.gov This involves incorporating pharmacophoric elements that can interact with multiple desired targets into a single molecule. For example, by combining the thiazole core with other chemical moieties known to interact with specific targets in neurodegenerative diseases, it may be possible to develop novel agents for conditions like Alzheimer's disease. nih.govnih.gov
Table 2: Potential Multi-Targeting Strategies for this compound
| Disease Area | Potential Target 1 | Potential Target 2 | Rationale |
| Immuno-oncology | Pro-inflammatory Cytokine Production | Cancer Cell Proliferation Pathways | Targeting both inflammation and tumor growth |
| Neuroinflammation | Microglial Activation | Neuronal signaling pathways | Addressing both the inflammatory and neurodegenerative aspects of disease |
Development of Advanced Drug Delivery Systems for Improved Bioavailability and Targeted Therapy
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. This compound is described as a crystalline powder with slight solubility in water, which could present challenges for its bioavailability. smolecule.com Advanced drug delivery systems offer a promising approach to overcome such limitations.
Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could be developed to encapsulate this compound. This can enhance its solubility and stability, and also allow for controlled release of the compound over time. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug specifically to diseased cells or tissues, thereby increasing its efficacy and reducing systemic toxicity.
For instance, in cancer therapy, nanoparticles carrying this compound could be designed to target tumor-specific antigens. This would lead to a higher concentration of the drug at the tumor site, maximizing its anticancer effects while minimizing exposure to healthy tissues. Similarly, for inflammatory conditions, targeted delivery to inflamed tissues could enhance the anti-inflammatory effect and reduce potential side effects.
The development of such advanced formulations will be a crucial step in translating the therapeutic potential of this compound from the laboratory to clinical applications.
Table 3: Potential Drug Delivery Systems for this compound
| Delivery System | Potential Advantage | Application |
| Liposomes | Improved solubility and biocompatibility | Systemic delivery for cancer or inflammatory diseases |
| Polymeric Nanoparticles | Controlled release and targeting capabilities | Targeted therapy for specific cell types or tissues |
| Microneedle Patches | Transdermal delivery for localized conditions | Treatment of skin inflammation or localized pain |
Q & A
Q. What are the established synthetic routes for 5-methyl-4-(o-tolyl)-2-thiazolamine, and what are their key reaction conditions?
The compound is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclization of thiourea derivatives with α-haloketones. For example:
- Thiourea and α-halo ketone reaction : Thiourea reacts with 2-bromo-1-(o-tolyl)propan-1-one in ethanol under reflux (70–80°C) to form the thiazole ring. Acidic or basic conditions may influence yield and purity .
- Alternative routes : Use of microwave-assisted synthesis or catalytic methods (e.g., iodine or Lewis acids) to accelerate cyclization and improve regioselectivity .
Key considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature .
Q. How is the structural characterization of this compound performed?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the thiazole ring (C-2 amine: δ 5.2–5.5 ppm; aromatic protons: δ 6.8–7.5 ppm) and o-tolyl group (methyl: δ 2.3–2.5 ppm) .
- Mass spectrometry (MS) : Molecular ion peak at m/z ~218 (C₁₁H₁₂N₂S) with fragmentation patterns confirming the thiazole core .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angle between thiazole and o-tolyl groups ~15–25°) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related thiazolamines exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer potential : IC₅₀ ~20 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Enzyme inhibition : Moderate activity against cyclooxygenase-2 (COX-2) and Hedgehog signaling pathways (e.g., IC₅₀ ~50 nM for analogs like JK 184) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?
- Catalytic systems : Use of iodine (5 mol%) in DMF at 100°C improves cyclization efficiency (yield increases from 45% to 72%) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction kinetics but may require post-reaction neutralization .
- Continuous flow reactors : Reduce reaction time (2–4 hours vs. 12 hours batch) and improve reproducibility .
Data contradiction : Some studies report lower yields with microwave assistance due to decomposition; iterative optimization of power and time is critical .
Q. What strategies resolve discrepancies in reported biological activity data for thiazolamine derivatives?
- Standardized assays : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., MTT vs. resazurin assays) to minimize variability .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., o-tolyl vs. p-tolyl) to isolate contributions to activity .
- Mechanistic studies : Employ siRNA knockdown or Western blotting to confirm target engagement (e.g., Hedgehog pathway inhibition) .
Q. What computational approaches predict the binding modes of this compound to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 5KIR) or Smoothened receptor (PDB: 6VSB). Key residues: Arg120 (COX-2) and Glu518 (Smoothened) .
- QSAR modeling : Hammett constants (σ) of substituents correlate with IC₅₀ values (R² = 0.89 for COX-2 inhibition) .
Q. How can derivatives of this compound be designed to enhance selectivity for anticancer targets?
- Bioisosteric replacement : Substitute o-tolyl with 4-fluorophenyl or naphthyl groups to improve hydrophobic interactions .
- Hybrid molecules : Conjugate with pyrazine or tetrazole moieties to dual-target kinases and DNA (e.g., IC₅₀ improvement from 25 µM to 8 µM) .
- Prodrug strategies : Introduce ester or glycoside groups to enhance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
